2-chloro-4H-thieno[3,2-b]pyrrole
Description
2-Chloro-4H-thieno[3,2-b]pyrrole is a bicyclic heteroaromatic compound featuring fused thiophene and pyrrole rings with a chlorine substituent at the 2-position. Its molecular formula is C₆H₄ClNS, and it serves as a critical building block in medicinal chemistry and materials science due to its electron-rich aromatic system and reactivity in electrophilic substitution reactions . Derivatives such as this compound-5-carboxylic acid (CAS: 332099-40-8) and its methyl ester (CAS: 118465-49-9) are widely used in drug discovery, particularly for targeting enzymes like lysine-specific demethylase 1 (LSD1) and viral proteases .
Properties
Molecular Formula |
C6H4ClNS |
|---|---|
Molecular Weight |
157.62 g/mol |
IUPAC Name |
2-chloro-4H-thieno[3,2-b]pyrrole |
InChI |
InChI=1S/C6H4ClNS/c7-6-3-4-5(9-6)1-2-8-4/h1-3,8H |
InChI Key |
TVMWZNCPLCYZLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1SC(=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 2-chloro-4H-thieno[3,2-b]pyrrole and related heterocycles:
Reactivity and Functionalization
- Electrophilic Substitution: The chlorine atom in this compound directs electrophilic attacks to the 5-position, enabling selective nitration or sulfonation . In contrast, unsubstituted 4H-thieno[3,2-b]pyrrole undergoes reactions at both 2- and 5-positions, leading to less predictable product distributions .
- Synthetic Flexibility: Derivatives like methyl this compound-5-carboxylate (CAS: 118465-49-9) are synthesized via esterification, allowing further functionalization for drug candidates . Comparatively, seleno[3,2-b]pyrrole requires harsh oxidative conditions, limiting its derivatization .
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